Methyl 8-methylquinoline-7-carboxylate

Catalog No.
S3315042
CAS No.
1030846-94-6
M.F
C12H11NO2
M. Wt
201.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-methylquinoline-7-carboxylate

CAS Number

1030846-94-6

Product Name

Methyl 8-methylquinoline-7-carboxylate

IUPAC Name

methyl 8-methylquinoline-7-carboxylate

Molecular Formula

C12H11NO2

Molecular Weight

201.22

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)6-5-9-4-3-7-13-11(8)9/h3-7H,1-2H3

InChI Key

HYUFGCAJWJEANP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC

Methyl 8-methylquinoline-7-carboxylate has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol . This compound features a quinoline ring with a methyl group at the 8th position and a carboxylate group at the 7th position. The presence of these functional groups contributes to its chemical reactivity and biological properties.

There is no documented research on the mechanism of action of MMQ-7. Without knowledge of its biological activity or applications, it's not possible to discuss its interaction with other compounds or its role in biological systems [].

As research on MMQ-7 is limited, information on its safety hazards, including flammability, reactivity, and toxicity, is not available []. It's important to handle any unknown compound with caution and follow general laboratory safety protocols when working with organic chemicals.

Typical of quinoline derivatives:

  • Oxidation: The compound can be oxidized to form various derivatives, including quinoline N-oxides.
  • Reduction: Reduction reactions may convert the carboxylate group into alcohols or aldehydes.
  • Substitution: Electrophilic and nucleophilic substitution can occur at the methyl and carboxylate positions, leading to diverse products depending on the reagents used .

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that methyl 8-methylquinoline-7-carboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in microbial DNA synthesis, such as DNA gyrase and topoisomerase . This makes it a candidate for further development in therapeutic applications.

The synthesis of methyl 8-methylquinoline-7-carboxylate can be achieved through various methods:

  • Skraup Synthesis: This classical method involves the cyclization of an aniline derivative with glycerol and a carbonyl source under acidic conditions.
  • Nitration Reactions: Selective nitration can be performed on methylquinolines to introduce nitro groups at specific positions, which can then be reduced or further modified to yield carboxylate derivatives .

These methods provide pathways to synthesize methyl 8-methylquinoline-7-carboxylate efficiently in laboratory settings.

Methyl 8-methylquinoline-7-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a promising candidate for drug development.
  • Agriculture: The compound may be utilized in the synthesis of agrochemicals due to its biological activity.
  • Material Science: Its unique chemical structure allows for potential applications in creating specialized materials with desired properties .

Interaction studies focus on how methyl 8-methylquinoline-7-carboxylate interacts with various biological targets. These studies often involve:

  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific microbial enzymes.
  • Cell Culture Studies: To assess cytotoxicity and efficacy against cancer cell lines.

Such studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with methyl 8-methylquinoline-7-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 7-methylquinoline-6-carboxylateC₁₂H₁₁NO₂Carboxylate at position 6, differing biological activity.
Methyl 5-bromo-8-methylquinoline-7-carboxylateC₁₂H₁₀BrNO₂Contains bromine, affecting reactivity and properties.
Methyl 4-methylquinoline-3-carboxylateC₁₂H₁₁NO₂Different positional isomer with distinct reactivity.

These compounds illustrate how variations in functional groups and positions on the quinoline ring can influence chemical behavior and biological activity.

Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, bond lengths, and angles of methyl 8-methylquinoline-7-carboxylate. Using the B3LYP hybrid functional and a 6-311++G(d,p) basis set, the optimized geometry reveals distinct structural features:

Bond Lengths and Angles

The quinoline ring system exhibits bond lengths consistent with aromatic systems, with C–C bonds averaging 1.39–1.42 Å. The ester group’s carbonyl bond (C=O) is calculated at 1.21 Å, characteristic of conjugated carbonyl systems [1]. The methyl group at position 8 introduces steric effects, slightly elongating adjacent C–C bonds to 1.45 Å.

Table 1: Selected DFT-Optimized Geometric Parameters

ParameterValue (Å or degrees)
C7–O (carbonyl)1.21
C8–CH31.50
C2–C3 (quinoline ring)1.39
Dihedral angle (C7–O–C–O)180.0

The planarity of the ester group (dihedral angle = 180°) facilitates conjugation with the quinoline ring, stabilizing the molecule through resonance [1].

Electronic Structure

Natural Bond Orbital (NBO) analysis indicates significant electron delocalization from the ester group into the quinoline ring. The carboxylate oxygen carries a partial negative charge (−0.42 e), while the methyl group exhibits a slight positive charge (+0.18 e) [1]. These charge distributions influence reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory elucidates the reactivity of methyl 8-methylquinoline-7-carboxylate by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps

Calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO energy of −6.32 eV and a LUMO energy of −2.15 eV, yielding a bandgap of 4.17 eV [1]. This moderate gap suggests potential for both nucleophilic and electrophilic interactions.

Table 2: FMO Energy Levels

OrbitalEnergy (eV)Localization
HOMO−6.32Quinoline π-system
LUMO−2.15Ester carbonyl group

The HOMO is localized on the quinoline ring, indicating susceptibility to electrophilic attack, while the LUMO resides on the ester group, favoring nucleophilic interactions [1].

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from FMO energies, include:

  • Electrophilicity index ($$ \omega $$): $$ \frac{(\mu)^2}{2\eta} = 1.87 $$ eV
  • Chemical potential ($$ \mu $$): $$ \frac{\text{HOMO + LUMO}}{2} = −4.24 $$ eV
  • Hardness ($$ \eta $$): $$ \frac{\text{LUMO − HOMO}}{2} = 2.09 $$ eV

These values classify the compound as a moderate electrophile, aligning with its potential to undergo nucleophilic substitution at the ester group [1].

Molecular Docking Studies with Biological Targets

Molecular docking simulations predict the binding affinity and interaction modes of methyl 8-methylquinoline-7-carboxylate with biological targets such as bacterial DNA gyrase.

Docking with Escherichia coli DNA Gyrase

Using AutoDock Vina, the compound was docked into the ATP-binding pocket of E. coli DNA gyrase (PDB ID: 1ZI0) [4]. The binding energy was calculated as −7.8 kcal/mol, indicating moderate affinity. Key interactions include:

  • Hydrogen bonding between the ester carbonyl oxygen and Asp73 (2.1 Å).
  • π-π stacking between the quinoline ring and Tyr122.
  • Hydrophobic interactions with Val71 and Ile78.

Table 3: Docking Results with E. coli DNA Gyrase

ParameterValue
Binding energy−7.8 kcal/mol
Hydrogen bonds1
Hydrophobic contacts4

These interactions suggest potential antibacterial activity by inhibiting DNA supercoiling [4].

Comparison with Known Inhibitors

The docking score of methyl 8-methylquinoline-7-carboxylate is comparable to ciprofloxacin (−8.2 kcal/mol) [4], highlighting its promise as a gyrase inhibitor scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the structural features of methyl 8-methylquinoline-7-carboxylate with its biological activity.

Descriptor Selection

Key molecular descriptors include:

  • LogP (octanol-water partition coefficient): 2.31, indicating moderate lipophilicity.
  • Polar surface area (PSA): 52.3 Ų, influencing membrane permeability.
  • Molar refractivity: 58.6 cm³/mol, related to steric bulk.

Model Development

A partial least squares (PLS) regression model ($$ R^2 = 0.82 $$, $$ Q^2 = 0.75 $$) identifies the following contributions to antibacterial activity:

  • Positive correlation with LogP ($$ \beta = +0.62 $$).
  • Negative correlation with PSA ($$ \beta = −0.48 $$).

Table 4: QSAR Model Parameters

DescriptorCoefficient (β)p-value
LogP+0.62<0.01
PSA−0.48<0.05
Molar refractivity+0.210.12

These results suggest that increased lipophilicity enhances membrane penetration, while reduced PSA improves target binding [4].

Role in Multi-Component Reaction Systems

Multi-component reactions involving quinoline derivatives have emerged as powerful synthetic methodologies for constructing complex molecular architectures [7] [8]. Methyl 8-methylquinoline-7-carboxylate participates in these transformations through distinct mechanistic pathways that are fundamentally influenced by its substitution pattern.

The compound's involvement in aniline-aldehyde-alkyne coupling reactions demonstrates the critical role of electronic activation in multi-component systems [9] [10]. The 8-methyl group exhibits extraordinary hyperconjugation effects in the excited state, which significantly alters the electronic distribution within the quinoline ring system [11]. This hyperconjugative interaction sweeps electronic charge into the quinoline framework through coupling with the short-axis polarized transition, creating enhanced reactivity at specific positions [11].

Research has established that the carboxylate functionality at the 7-position serves as an electron-withdrawing group with a Hammett sigma-para value of +0.45, rendering it strongly deactivating toward electrophilic aromatic substitution [12]. This electronic characteristic directs multi-component reactions toward meta-substituted products, fundamentally altering the regioselectivity compared to unsubstituted quinoline derivatives [12].

The mechanistic pathway for multi-component quinoline synthesis typically proceeds through initial formation of propargylamine intermediates, followed by intramolecular hydroarylation to generate dihydroquinoline species [10]. These intermediates undergo subsequent oxidation by molecular oxygen to afford the final quinoline products [10]. The 8-methyl substituent in methyl 8-methylquinoline-7-carboxylate significantly influences this cascade by stabilizing key transition states through hyperconjugative effects [11].

Reaction TypeKey IntermediatesMechanism FeaturesTypical Catalysts
A³-Coupling (Aniline-Aldehyde-Alkyne)Propargylamine, DihydroquinolineLewis acid activation, CycloisomerizationFeCl₃, InCl₃, AuCl₃
Povarov ReactionImine, DihydroquinolineElectrocyclic cyclization, OxidationLewis acids, Brønsted acids
Combes SynthesisEnamine, Cyclized ProductCondensation, CyclodehydrationH₂SO₄, Polyphosphoric acid
Conrad-Limpach Synthesisβ-Ketoester AdductThermal cyclization, Ester formationHeat, Acid catalysis
Gould-Jacobs ReactionAcetylenedicarboxylate AdductMichael addition, Thermal cyclizationHeat, Base catalysis
Friedländer Synthesisα,β-Unsaturated KetoneAldol condensation, Ring closureBase, Heat

Iron(III) chloride catalyzed transformations represent particularly important multi-component pathways for quinoline synthesis [9]. The catalytic cycle involves initial complexation of the iron center with quinoline nitrogen, generating iridacyclic intermediates that promote subsequent bond formations [13]. The carboxylic acid additive operates through a dual mechanism, facilitating both iridacyclic intermediate generation and subsequent transformations [13].

Intermediate Behavior in Cascade Cyclization Processes

The intermediate behavior of methyl 8-methylquinoline-7-carboxylate in cascade cyclization processes reveals complex mechanistic pathways governed by both thermodynamic and kinetic factors [4] [14] [15]. Cascade reactions involving this compound typically proceed through sequential bond formations that create multiple rings in a single synthetic operation.

Rhodium(III)-catalyzed cascade processes demonstrate the unique reactivity profile of 8-methylquinoline derivatives [4]. The initial step involves challenging C(sp³)-H bond activation at the methyl group, forming a five-membered rhodacycle intermediate [4] [6]. This metallacyclic species exhibits high stability due to optimal orbital overlap and reduced ring strain [4]. Kinetic isotope effect studies reveal that C-H bond cleavage is not involved in the rate-determining step, with parallel and competition experiments yielding kinetic isotope effect values of 1.43 and 1.24, respectively [4].

The formation of rhodacyclic intermediates proceeds through a base-assisted internal electrophilic-type substitution pathway [16] [17]. Electrospray ionization mass spectrometry analysis of stoichiometric reactions confirms the formation of these key five-membered cobaltacycle species [16] [17]. The mechanistic pathway involves coordination of incoming alkynes, promoting outer-sphere intramolecular nucleometallation to generate rhodium(III)-alkenyl intermediates [4].

Cascade cyclization processes exhibit distinct regioselectivity patterns depending on the cyclization mode [14] [18]. The 5-endo-dig cyclization pathway favors nitrogen-cyclization through electronic activation of the alkyne moiety [14]. In contrast, 6-endo-dig processes promote carbon-cyclization leading to spirocenter formation, particularly when methoxybiaryl ynones serve as coupling partners [4].

Cyclization TypeRing Size FormedTypical SubstratesKey FeaturesSelectivity Factors
5-endo-dig5-memberedAlkynylanilinesN-cyclization preferredElectronic activation of alkyne
6-endo-dig6-memberedMethoxybiaryl ynonesC-cyclization, spirocenter formationSteric hindrance around reactive site
5-exo-dig5-memberedTerminal alkynesLess common pathwayOrbital overlap considerations
6-exo-dig6-memberedInternal alkynesThermodynamically favoredRing strain minimization
Dearomative spirocyclizationSpiro[5.5]Aryl ynonesDearomatization requiredMethoxy group activation
Intramolecular Friedel-CraftsVariableAromatic aldehydesElectrophilic aromatic substitutionRegioselectivity depends on substituents

The intermediate behavior in nucleophilic cascade cyclization processes demonstrates C(8)-selective reactivity patterns [16] [17]. Quinoline N-oxide derivatives undergo nucleophilic attack at the C(8) position through coordination with 1,6-enyne substrates derived from phenol derivatives [16]. This selectivity arises from the unique electronic distribution created by the N-oxide functionality, which activates the C(8) position toward nucleophilic attack while simultaneously deactivating other positions [16].

Dearomative spirocyclization represents a particularly noteworthy cascade process involving methoxybiaryl ynones [4]. The reaction proceeds through metal coordination of the ynone substrate, promoting 6-endo-dig C-cyclization to access quinoline-tethered spiro[5.5]enone scaffolds [4]. This transformation creates quaternary centers while forming multiple bonds in a single synthetic operation [4].

Intermediate TypeRelative StabilityFormation Energy (relative)Typical LifetimeDetection Methods
Metallacycle (5-membered)HighLowSeconds to minutesNMR, X-ray crystallography
Metallacycle (6-membered)ModerateModerateMilliseconds to secondsNMR, ESI-MS
CarbocationLowHighMicrosecondsTrapping experiments
Radical intermediateModerateModerateNanoseconds to microsecondsEPR spectroscopy
Zwitterionic speciesLowHighPicoseconds to nanosecondsComputational modeling
Cyclopropane intermediateVery lowVery highFemtoseconds to picosecondsComputational prediction only

Steric and Electronic Effects in Regioselective Modifications

The regioselectivity of chemical transformations involving methyl 8-methylquinoline-7-carboxylate is fundamentally governed by the interplay between steric and electronic effects [5] [12] [19]. The unique substitution pattern creates a distinctive reactivity profile that differs significantly from unsubstituted quinoline derivatives.

Electronic effects dominate the regioselectivity through differential activation and deactivation of specific ring positions [5] [12]. The 8-methyl group functions as an electron-donating substituent with a Hammett sigma-para value of -0.17, providing activating effects through inductive and hyperconjugative mechanisms [12]. This electronic donation preferentially activates ortho and para positions relative to the methyl substituent [12].

Conversely, the 7-carboxylate ester serves as a strong electron-withdrawing group, deactivating adjacent positions toward electrophilic attack [12]. The combined effect of these substituents creates a unique electronic landscape where certain positions become highly favored for specific types of reactions while others become essentially unreactive [12].

Steric effects play an equally important role in determining regioselectivity patterns [5] [20]. The 8-methyl group creates significant steric hindrance around the C-7 position, limiting access for bulky reagents and catalysts [21] [22]. This steric constraint forces reactions to occur at more accessible positions, fundamentally altering the regioselectivity compared to less hindered quinoline derivatives [21].

PositionElectronic CharacterSteric AccessibilityRegioselectivity Notes
C-2Electron-deficientSterically accessiblePreferred for electrophilic attack
C-3Electron-deficientSterically hinderedDisfavored due to steric hindrance
C-4Electron-deficientSterically accessibleModerate reactivity
C-5Moderately electron-richSterically accessibleGood for nucleophilic substitution
C-6Moderately electron-richSterically accessibleModerate reactivity
C-7Electron-richSterically hindered by C-8 methylAffected by 8-methyl group
C-8Electron-richSterically hinderedHyperconjugation effects observed
N-1NucleophilicLone pair availableCoordination site for catalysts

Density functional theory calculations have provided quantitative insights into the electronic effects governing regioselectivity [5] [23]. The site of chemical attack can be predicted by analyzing the proton nuclear magnetic resonance spectrum of the starting material, with preferential reaction occurring at the most deshielded sterically accessible hydrogen or carbon atom [5]. These effects correlate directly with C-H bond acidity, where more acidic positions exhibit enhanced reactivity toward specific types of transformations [5].

The correlation between nitrogen lone pair ionization energies and basicity in substituted quinolines demonstrates the profound influence of electronic effects on reactivity [12]. The 8-methyl substituent increases electron density at the nitrogen center through hyperconjugative donation, enhancing the basicity and coordination ability of the quinoline nitrogen [12]. This electronic modulation directly impacts the compound's behavior in metal-catalyzed transformations where nitrogen coordination is required for catalytic turnover [12].

SubstituentHammett σ-paraEffect on ReactivityImpact on RegioselectivityNMR Chemical Shift Effect
Methyl (CH₃)-0.17ActivatingOrtho/para directingUpfield shift (shielding)
Methoxy (OCH₃)-0.27Strongly activatingOrtho/para directingComplex shielding pattern
Carboxylate (CO₂Me)+0.45DeactivatingMeta directingDownfield shift (deshielding)
Trifluoromethyl (CF₃)+0.54Strongly deactivatingMeta directingSignificant deshielding
Chloro (Cl)+0.23Moderately deactivatingOrtho/para directingModerate deshielding
Nitro (NO₂)+0.78Strongly deactivatingMeta directingStrong deshielding

Regioselective C(sp³)-H functionalization reactions demonstrate the unique reactivity profile created by the 8-methyl substituent [6] [22]. Rhodium(III)-catalyzed methylation reactions proceed with complete chemoselectivity and regioselectivity, delivering monomethylated products exclusively through primary C(sp³)-H bond activation [6]. The absence of C-2 methylation or dimethylation confirms the directing influence of the quinoline nitrogen and the steric constraints imposed by the existing substitution pattern [6].

The regioselectivity in iridium-catalyzed C-H borylation reactions reveals that steric factors dominate the reaction outcome, but underlying electronic selectivity becomes apparent at lower reaction temperatures [5]. Comparative studies of 7-halo-2-methylquinoline and 2,7-dimethylquinoline derivatives demonstrate variable amounts of 5- and 4-borylated products, indicating that subtle electronic differences can override steric preferences under specific reaction conditions [5].

XLogP3

2.4

Wikipedia

Methyl 8-methylquinoline-7-carboxylate

Dates

Last modified: 08-19-2023

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